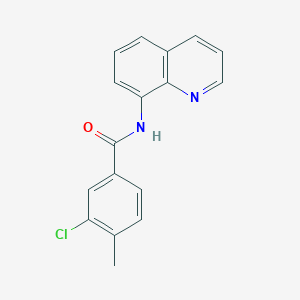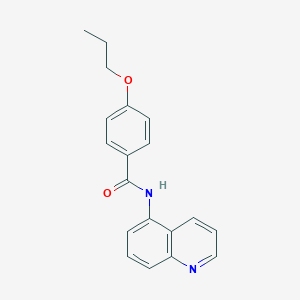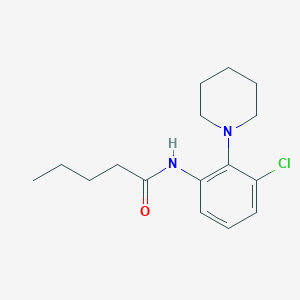![molecular formula C20H16Cl2N2O5 B244463 N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244463.png)
N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide, commonly known as DMF, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMF belongs to the class of furan derivatives and has been found to exhibit anti-inflammatory, neuroprotective, and anti-cancer properties.
Scientific Research Applications
DMF has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. DMF has also been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. Additionally, DMF has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
Mechanism of Action
The exact mechanism of action of DMF is not fully understood. However, it is believed that DMF exerts its therapeutic effects by modulating the activity of transcription factors such as Nrf2 and NF-κB. DMF has been found to activate Nrf2, which leads to the upregulation of antioxidant and detoxification genes. DMF has also been found to inhibit the activity of NF-κB, which is a key regulator of inflammation.
Biochemical and Physiological Effects:
DMF has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. DMF has also been found to induce apoptosis in cancer cells, which may have implications for the treatment of cancer. Additionally, DMF has been found to modulate the activity of immune cells, which may have implications for the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMF for lab experiments is its versatility. DMF can be easily synthesized and its effects can be studied in a range of cell types and animal models. Additionally, DMF has been found to exhibit low toxicity and is well-tolerated in animal studies. However, one of the main limitations of DMF for lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on DMF. One area of research is the development of DMF-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of DMF-based therapies for cancer. Additionally, there is a need for further research on the mechanism of action of DMF and its effects on the immune system. Finally, there is a need for further research on the optimal dosing and administration of DMF for therapeutic applications.
Synthesis Methods
DMF can be synthesized using a multi-step process starting with the reaction of 3,5-dichloro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-amino-3-methoxybenzene-1-sulfonamide to form the corresponding amide. Finally, the amide is reacted with furfurylamine to form DMF.
properties
Molecular Formula |
C20H16Cl2N2O5 |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
N-[3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H16Cl2N2O5/c1-27-16-6-5-12(23-20(26)17-4-3-7-29-17)10-15(16)24-19(25)11-8-13(21)18(28-2)14(22)9-11/h3-10H,1-2H3,(H,23,26)(H,24,25) |
InChI Key |
YJIYUBFFSSNFLC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=C(C(=C3)Cl)OC)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=C(C(=C3)Cl)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244388.png)
![3-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244389.png)

![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B244393.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B244395.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244399.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244401.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B244405.png)